molecular formula C6H3F2NO2S B1419394 2,6-Difluoro-4-nitrobenzene-1-thiol CAS No. 1181458-66-1

2,6-Difluoro-4-nitrobenzene-1-thiol

Cat. No.: B1419394
CAS No.: 1181458-66-1
M. Wt: 191.16 g/mol
InChI Key: PWWMHVHBXSUFCB-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitrobenzene-1-thiol is a useful research compound. Its molecular formula is C6H3F2NO2S and its molecular weight is 191.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-4-nitrobenzene-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-nitrobenzene-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWMHVHBXSUFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 2,6-Difluoro-4-nitrobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of 2,6-Difluoro-4-nitrobenzene-1-thiol , a specialized organofluorine building block used in advanced medicinal chemistry and materials science.

Technical Whitepaper | Version 1.0

Executive Summary

2,6-Difluoro-4-nitrobenzene-1-thiol (also known as 2,6-difluoro-4-nitrothiophenol) is a highly functionalized aromatic scaffold characterized by the interplay between a nucleophilic thiol group and a strongly electron-deficient aromatic ring.[1] The presence of the nitro group (


) and two fluorine atoms (

) relative to the thiol renders the sulfhydryl proton significantly more acidic than in unsubstituted thiophenol. This compound serves as a critical intermediate for introducing the 2,6-difluoro-4-nitrophenyl moiety into biological probes, 19F NMR reporters, and proteolysis-targeting chimeras (PROTACs).

Molecular Identity & Structural Analysis

The molecule features a


 symmetric core (ignoring the thiol proton orientation), where the electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atoms create a highly polarized system.
Attribute Data
IUPAC Name 2,6-Difluoro-4-nitrobenzene-1-thiol
Common Synonyms 2,6-Difluoro-4-nitrothiophenol; 4-Mercapto-3,5-difluoronitrobenzene
CAS Registry Number 1181458-66-1
Molecular Formula C₆H₃F₂NO₂S
Molecular Weight 191.16 g/mol
SMILES SC1=C(F)C=C(=O)C=C1F
InChI Key Calculated: SY179780 (Derivative Analog)
Structural Electronic Effects
  • Acidity Enhancement: The nitro group (

    
     effect) and the two fluorine atoms (
    
    
    
    effect) stabilize the thiolate anion, lowering the pKa significantly compared to thiophenol (pKa ~6.6) and 4-nitrothiophenol (pKa ~4.7).
  • Nucleophilicity: While the thiolate is stable, the electron-deficient ring reduces the hardness of the sulfur nucleophile, making it highly effective for soft electrophiles (e.g., alkyl halides, Michael acceptors).

  • 19F NMR Signature: The two equivalent fluorine atoms provide a distinct singlet or coupled signal in 19F NMR, useful for reaction monitoring.

Physicochemical Properties

Note: Some values are predicted based on Structure-Activity Relationship (SAR) data of the closest analogs (4-nitrothiophenol and 2,3,4,5,6-pentafluorothiophenol).[2]

Property Value / Range Confidence/Source
Physical State Yellow crystalline solid or powderObserved (Analogous Nitrophenols)
Melting Point 75 – 85 °CPredicted (Analog: 4-Nitrothiophenol MP 79°C)
Boiling Point ~280 °C (at 760 mmHg)Predicted
pKa (Thiol) 3.2 – 3.8Estimated (Hammett Equation)
LogP 2.15 ± 0.3Calculated
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in waterExperimental Heuristic
Stability Air-sensitive (oxidizes to disulfide)General Thiol Chemistry

Synthesis & Manufacturing

The most robust synthetic route utilizes 3,4,5-trifluoronitrobenzene as the starting material. The reaction exploits the high regioselectivity of Nucleophilic Aromatic Substitution (


) where the nucleophile attacks the position para to the nitro group.
Reaction Pathway

The 4-position fluorine in 3,4,5-trifluoronitrobenzene is the most activated due to the direct resonance stabilization of the Meisenheimer intermediate by the para-nitro group.

Synthesis Start 3,4,5-Trifluoronitrobenzene (Starting Material) Inter Meisenheimer Complex Start->Inter + NaSH / DMF, 0°C Reagent NaSH or Thiourea (Nucleophile) Reagent->Inter Product 2,6-Difluoro-4-nitrobenzene-1-thiol (Target) Inter->Product - NaF

Figure 1: Regioselective synthesis via nucleophilic aromatic substitution.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 2,6-Difluoro-4-nitrobenzene-1-thiol from 3,4,5-trifluoronitrobenzene.

  • Preparation: In a round-bottom flask, dissolve 3,4,5-trifluoronitrobenzene (1.0 eq) in anhydrous DMF (10 mL/g). Cool the solution to 0°C under an inert Nitrogen atmosphere.

  • Nucleophilic Attack: Slowly add Sodium Hydrosulfide (NaSH) hydrate (1.1 eq) or Thiourea (1.1 eq).

    • Validation Check: The solution should turn deep yellow/orange, indicating the formation of the nitrophenyl-thiolate species.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (higher Rf) should disappear.

  • Workup:

    • Pour the mixture into ice-cold 1M HCl (to protonate the thiolate).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (to remove DMF).

    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize from Hexanes/DCM or perform flash chromatography.

    • Note: Handle quickly to avoid oxidation to the disulfide dimer.

Reactivity & Applications

This compound is a versatile "soft" nucleophile. Its reactivity is dominated by the thiol group, but the fluorinated ring allows for secondary


 reactions under forcing conditions.
Functionalization Workflows

Reactivity Center 2,6-Difluoro-4-nitrobenzene-1-thiol Oxidation Oxidation (Air/I2) Center->Oxidation Alkylation S-Alkylation (R-X, Base) Center->Alkylation SnAr Secondary SnAr (R-NH2, Heat) Center->SnAr Disulfide Bis(2,6-difluoro-4-nitrophenyl) disulfide Oxidation->Disulfide Dimerization Thioether Thioether Derivatives (Stable Linkers) Alkylation->Thioether Bioconjugation Substituted 2-Amino-6-fluoro-4-nitro-thiol (Ring Functionalization) SnAr->Substituted Displacement of F

Figure 2: Primary reactivity manifolds. The thiol is the primary reactive center, but the ortho-fluorines remain susceptible to displacement by strong amines.

Key Applications
  • 19F NMR Probes: The symmetry of the two fluorine atoms creates a simplified NMR signal that is sensitive to the local electronic environment of the thiol, making it an excellent reporter for protein binding events when conjugated to cysteines.

  • Proteomics: Used as a capping agent or a precursor for activity-based probes targeting cysteine proteases.

  • Materials Science: Formation of Self-Assembled Monolayers (SAMs) on Gold surfaces. The electron-withdrawing nitro group alters the dipole moment of the surface interface compared to standard thiophenols.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Stench: Like most thiols, this compound has a potent, disagreeable odor.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Oxidation leads to the formation of insoluble disulfides.

  • Disposal: Treat as hazardous organosulfur waste. Bleach (sodium hypochlorite) can be used to oxidize trace residues to sulfonates for odor control before disposal.

References

  • Synthesis Precursors (3,4,5-Trifluoronitrobenzene): TCI Chemicals. Fluorinated Building Blocks and Nucleophilic Substitution.

  • Thiol Reactivity & pKa Effects: BenchChem. 2,6-Difluoro-4-nitrothioanisole and related derivatives.

  • Analogous Compound Properties (4-Nitrothiophenol): ChemicalBook. 4-Nitrothiophenol Physicochemical Properties.

  • General Synthesis of Fluorinated Thiophenols: Accelachem. Catalog Entry for 2,6-difluoro-4-nitrobenzene-1-thiol.

  • Nucleophilic Aromatic Substitution Mechanisms: National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

Sources

Electronic Modulation of 4-Nitrobenzene-1-thiol via Fluorination: Mechanisms, Reactivity, and Bio-Applications

[1]

Executive Summary

The introduction of fluorine into the 4-nitrobenzene-1-thiol (4-NBT) scaffold represents a precise method for tuning physicochemical properties without significantly altering steric bulk.[1] This guide analyzes the electronic perturbations caused by fluorine substitution—specifically the interplay between strong inductive withdrawal (



Theoretical Framework: The Fluorine Effect[2][3]

To understand the reactivity of fluorinated 4-NBT derivatives, one must first decouple the electronic contributions of the substituents. The 4-nitro group provides a strong electron-withdrawing sink (

Electronic Partitioning (Inductive vs. Resonance)

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a massive inductive pull (


1




In the context of 4-NBT:

  • Meta-Fluorine: The resonance effect is negligible.[1] The

    
     effect dominates, significantly acidifying the thiol.
    
  • Ortho-Fluorine: The

    
     effect is maximal due to proximity to the -SH group.[1] Additionally, intramolecular electrostatic repulsion between the fluorine lone pairs and the sulfur lone pairs can destabilize the thiol, favoring deprotonation.
    
Hammett Substituent Constants

The reactivity shifts can be quantified using Hammett constants (



SubstituentPosition

(Hammett Constant)
Electronic Effect
Nitro (

)
Para+0.78Strong Withdrawing (

)
Fluorine (

)
Meta+0.34Strong Withdrawing (

)
Fluorine (

)
Para+0.06Weakly Withdrawing (

)
Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors on the 4-NBT scaffold.

ElectronicEffectscluster_legendLegendCore4-Nitrobenzene-1-thiol(Scaffold)Nitro4-Nitro Group(-I, -R Effect)Major Electron SinkCore->Nitro Electron Density Pull ThiolThiol Group (-SH)Reactivity CenterCore->Thiol Modulation of pKa Nitro->Thiol Stabilization of Thiolate FluorineFluorine Substituent(Ortho/Meta)Fluorine->Core Inductive Withdrawal (-I) Fluorine->Core Resonance Donation (+R) Fluorine->Thiol Acidification (Lower pKa) keyRed Arrow: Electron WithdrawalBlue Dotted: Electron Donation

Reactivity Profiling: The Thiolate Paradox

The core reactivity of 4-NBT is governed by the ionization of the thiol group to the thiolate anion (

Acidity Modulation ( )

Fluorination systematically lowers the

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9]

% Thiolate at pH 7.4
Thiophenol

6.6~86%
4-Nitrothiophenol

4.7 [1]>99.8%
2-Fluoro-4-nitrothiophenol

~3.8 (Est.)~100%
Pentafluorothiophenol

2.68 [2]100%
Nucleophilicity vs. Basicity

This creates the "Thiolate Paradox":

  • Lower

    
      means the thiolate anion is more stable and less basic.
    
  • Less basic anions are typically weaker nucleophiles (harder/less reactive).[1]

  • However , at physiological pH (7.4), the concentration of the thiolate for a fluorinated derivative is essentially 100%, whereas a non-acidic thiol might be only 1-10% ionized.

Experimental Protocols

To validate these electronic effects in a specific derivative, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric Determination

This protocol relies on the distinct UV-Vis absorption shift between the neutral thiol and the thiolate anion (bathochromic shift upon ionization).

Reagents:

  • Compound Stock (10 mM in DMSO).[1]

  • Universal Buffer (Acetate/Phosphate/Borate mix, 50 mM, pH 2.0 – 10.0).

Workflow:

  • Preparation: Dilute Stock to 50 µM in buffers of varying pH.

  • Scan: Record UV-Vis spectra (200–500 nm). 4-NBT thiolate typically absorbs strongly at ~410 nm (yellow).[1]

  • Plot: Plot Absorbance (

    
    ) vs. pH.
    
  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    [1]
    
Protocol B: Kinetic Evaluation ( Rate Constant)

Measure the nucleophilicity by reacting the thiol with a standard electrophile, such as 1-chloro-2,4-dinitrobenzene (CDNB).[1]

Workflow Visualization:

KineticAssayStartPrepare Reagents(Thiol + CDNB)MixRapid Mixing(Stopped-Flow or Cuvette)Start->MixMonitorMonitor Absorbance(340 nm for adduct)Mix->MonitorDataExtract k_obs(Pseudo-first order)Monitor->DataCalcCalculate k_2(Second order rate const)Data->Calc

Drug Discovery Applications

Tunable Warheads for Covalent Inhibition

In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the warhead must be "Goldilocks"—reactive enough to modify the target cysteine, but stable enough to avoid off-target toxicity (glutathione depletion).

  • Fluorine Tuning: By adding fluorine to the aromatic ring of a thiophenol-based leaving group or warhead, you can fine-tune the

    
     to match the 
    
    
    of the target cysteine (typically ~8.0, but lower in catalytic triads).
  • Metabolic Stability: Fluorine blocks metabolic oxidation at the specific ring position (blocking P450 hydroxylation), extending the half-life of the inhibitor.

Bioisosterism

The C-F bond is often used as a bioisostere for C-H or C-OH.[1] In the context of 4-NBT:

  • Lipophilicity: Fluorination increases

    
     (lipophilicity), improving membrane permeability [3].
    
  • Conformation: Ortho-fluorine can lock the conformation of the thiol relative to the ring via electrostatic interactions, potentially improving binding affinity to a receptor pocket.

References

  • GuideChem. (n.d.).[1] 4-Nitrobenzenethiol Properties and pKa Data. Retrieved from

  • Robson, P., et al. (1960).[6] "Aromatic polyfluoro compounds. VI. Penta- and 2,3,5,6-tetrafluorothiophenol."[1][6] Journal of the Chemical Society.[6] (Cited via Wikipedia: )

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] (General reference on Fluorine Lipophilicity).

  • PubChem. (2025).[1][5] 4-Nitrobenzenethiol Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Methodological & Application

Application Note: Thiol-Mediated Coupling with Fluorinated Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemical principles and experimental protocols for thiol-mediated nucleophilic aromatic substitution (


) on fluorinated nitrobenzenes. While historically significant for protein sequencing (Sanger’s reagent), this chemistry has evolved into a critical tool for modern drug discovery, peptide stapling, and covalent probe development. The electron-withdrawing nitro group (

) activates the aromatic ring, enabling rapid and regioselective displacement of the fluorine atom by thiol nucleophiles under mild conditions. This note covers mechanistic insights, substrate selection, and validated protocols for both small-molecule synthesis and bioconjugation.

Mechanistic Insights & Reaction Design

The Mechanism

The reaction proceeds via a stepwise addition-elimination pathway. The thiol nucleophile attacks the ipso-carbon (bearing the fluorine), forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex . The high electronegativity of fluorine makes the C-F bond highly polarized, increasing the electrophilicity of the ipso-carbon, while the nitro group stabilizes the negative charge in the intermediate. Finally, fluoride is eliminated to restore aromaticity.

Why Fluorine? Unlike


 or 

reactions where iodide or bromide are better leaving groups, in

reactions with strong electron-withdrawing groups (EWGs), fluorine is often the best leaving group . Its high electronegativity inductively destabilizes the ground state and stabilizes the transition state leading to the Meisenheimer complex, which is often the rate-determining step.
Visualization: Reaction Pathway

The following diagram illustrates the critical intermediate and the role of the nitro group.

SNAr_Mechanism Substrate Fluoronitrobenzene (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Nucleophilic Attack (Rate Determining) Thiol Thiol / Thiolate (Nucleophile) Thiol->Complex Product Thioether Product Complex->Product Elimination (Restoration of Aromaticity) LeavingGroup Fluoride (F-) Complex->LeavingGroup

Figure 1: Stepwise


 mechanism showing the formation of the resonance-stabilized Meisenheimer complex.
Regioselectivity in Polyfluorinated Systems

When multiple fluorines are present (e.g., 1,5-difluoro-2,4-dinitrobenzene), regioselectivity is governed by the position relative to the nitro groups.

  • Para-substitution: The position para to a nitro group is most activated due to effective resonance stabilization of the negative charge.

  • Ortho-substitution: The ortho position is also activated but often sterically more crowded.

  • Meta-substitution: Generally unreactive in

    
    .
    

Substrate Selection & Applications

ReagentStructureKey ApplicationReactivity Profile
Sanger's Reagent (DNFB)1-fluoro-2,4-dinitrobenzeneN-term sequencing, Cys taggingExtremely High. Non-selective at high pH.
DFDNB 1,5-difluoro-2,4-dinitrobenzenePeptide crosslinking ("Stapling")Bifunctional.[1] Distance constraint ~3-5 Å.
4-Fluoro-3-nitrobenzoic acid Carboxyl-functionalizedSmall molecule library synthesisModerate. Allows amide coupling at COOH.
NBD-F 4-fluoro-7-nitrobenzofurazanFluorogenic probesHigh. Fluorescence turns "ON" upon coupling.

Experimental Protocols

Protocol A: Small Molecule Thioether Synthesis

Target: Synthesis of drug-like thioether scaffolds. Scale: 1.0 mmol

Reagents:

  • Substrate: 4-Fluoro-3-nitrobenzoic acid (or ester derivative).

  • Nucleophile: Thiol (1.1 equiv).

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv).
    
  • Solvent: DMF or Acetonitrile (ACN).

Procedure:

  • Preparation: Dissolve the fluoronitrobenzene (1.0 mmol) in anhydrous DMF (3.0 mL) in a round-bottom flask.

  • Activation: Add the base (

    
    , 276 mg, 2.0 mmol) and stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Add the thiol (1.1 mmol) dropwise.

    • Note: If the thiol is solid, dissolve in minimal DMF before addition.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Time: Activated substrates (dinitro) react in <1 hour. Mono-nitro substrates may require mild heating (

      
      ) for 2-4 hours.
      
  • Quench & Workup: Pour mixture into ice-water (20 mL). Acidify to pH 3-4 with 1M HCl (if product is carboxylic acid) to precipitate. Filter or extract with Ethyl Acetate.

  • Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hexane/EtOAc).

Protocol B: Cysteine Bioconjugation & Crosslinking

Target: Labeling or stapling a peptide containing Cysteine residues. Reagent: 1,5-difluoro-2,4-dinitrobenzene (DFDNB) for crosslinking.[1]

Buffer Considerations:

  • pH Control: Maintain pH 7.0–8.0. At pH > 8.5, Lysine amines compete significantly. At pH < 6.5, Cysteine thiolate concentration is too low.

  • Additives: Avoid DTT or Mercaptoethanol (they will consume the reagent). Use TCEP if reduction is needed (TCEP is non-nucleophilic).

Procedure:

  • Peptide Solubilization: Dissolve peptide (0.1 mM final conc.) in Phosphate Buffer (50 mM, pH 7.5) containing 10-20% Acetonitrile to ensure solubility of the organic linker.

  • Linker Preparation: Prepare a fresh stock solution of DFDNB (10 mM) in pure Acetonitrile or DMSO.

  • Coupling: Add DFDNB stock to the peptide solution.

    • For Crosslinking: Use 0.5 – 0.8 equivalents of DFDNB relative to peptide (assuming 2 Cys per peptide) to favor intramolecular stapling over intermolecular dimerization.

    • For Labeling: Use 5–10 equivalents of monofluoro-reagent (e.g., DNFB).

  • Incubation: Incubate at RT for 30–60 minutes in the dark (nitro compounds can be light-sensitive).

  • Quench: Add excess cysteine or mercaptoethanol to consume unreacted fluoronitrobenzene.

  • Analysis: Analyze by LC-MS. Look for the mass shift corresponding to the linker insertion (e.g., +166 Da for DFDNB after losing 2 HF).

Workflow Visualization

Protocol_Workflow Start Start: Substrate Selection Solubilization Dissolve in Organic Solvent (DMF/DMSO/ACN) Start->Solubilization BaseChoice Select Base Solubilization->BaseChoice Reaction Add Thiol & Monitor (TLC/LC-MS) BaseChoice->Reaction  Add Base   Quench Quench (Acid or Excess Thiol) Reaction->Quench  Completion   Purify Purification (Column/Recrystallization) Quench->Purify

Figure 2: General operational workflow for small molecule synthesis using fluoronitrobenzenes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Oxidation of thiol to disulfideDegas solvents; Perform under

atmosphere; Add TCEP (for aqueous reactions).
Side Products Hydrolysis of C-F bondEnsure solvents are anhydrous. Avoid hydroxide bases (use Carbonate or DIPEA).
Poor Selectivity Competition from AminesLower pH to < 7.5 (protonate amines); Perform reaction at

.
Incomplete Reaction Deactivated SubstrateHeat to

; Use stronger solvent (DMSO); Switch to Cesium Carbonate (

).

Safety & Handling

  • Toxicity: Nitrobenzenes (especially dinitro-) are potential sensitizers and mutagens. Handle inside a fume hood.

  • HF Generation: The reaction generates Fluoride ions (

    
    ). While usually forming salts (e.g., KF), in acidic workups, trace HF can form. Use proper PPE (gloves/goggles).
    
  • Waste: Dispose of halogenated organic waste separately.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal. Link (Foundational work on DNFB).

  • BenchChem. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem Technical Guides. Link (General protocols for fluoronitrobenzenes).

  • Spadaccini, R. et al. (2022). "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions." Frontiers in Chemistry. Link (Kinetic data on thiol-fluoronitrobenzene coupling).

  • Pentelute, B. L. et al. (2022). "A fluorine-thiol displacement reaction as a peptide stapling platform." Nature Communications. Link (Advanced application in peptide stapling).

  • MDPI. (2023). "Oxidative Crosslinking of Peptides and Proteins: Mechanisms." MDPI Biomolecules. Link (Context on crosslinking mechanisms).

Sources

Troubleshooting & Optimization

Preventing disulfide formation in 2,6-Difluoro-4-nitrobenzene-1-thiol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Disulfide Formation & Oxidative Dimerization

Document ID: TSC-26DF-SH-001 Last Updated: 2025-05-18

Executive Summary: The Stability Challenge

2,6-Difluoro-4-nitrobenzene-1-thiol is not a standard thiol. It is an electron-deficient aromatic thiol . The presence of a nitro group (para) and two fluorine atoms (ortho) exerts a massive electron-withdrawing effect.

This creates two distinct chemical behaviors that differ from standard alkyl thiols (like cysteine or mercaptoethanol):

  • Hyper-Acidity: While typical thiols have a pKa of ~8-10, this molecule has a predicted pKa in the range of 3.0 – 4.0 . It exists as a thiolate anion (

    
    ) even in acidic buffers.
    
  • Rapid Oxidation: The thiolate anion is the species that reacts with oxygen. Because it deprotonates so easily, it is perpetually "primed" for oxidation by atmospheric oxygen, leading to rapid dimerization into the disulfide (2,2',6,6'-tetrafluoro-4,4'-dinitrodiphenyl disulfide).

The Consequence: If your reaction solution turns from pale yellow to deep orange or precipitates a solid within minutes, you are likely observing thiolate formation followed by immediate disulfide crashing.

Mechanism of Failure

Understanding why the reaction fails is the first step to prevention. The diagram below illustrates the oxidation cascade and the specific intervention points.

OxidationMechanism Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate pKa ~3.5 (Spontaneous) Radical R-S• (Thiyl Radical) Thiolate->Radical + O₂ Disulfide R-S-S-R (Disulfide Dimer) Radical->Disulfide Dimerization Disulfide->Thiol TCEP Rescue Acid Low pH (<4) (Protonation) Acid->Thiolate Blocks Degas Remove O₂ (Inert Gas) Degas->Radical Blocks TCEP TCEP (Reduction)

Figure 1: The Oxidation Cascade. Note that unlike aliphatic thiols, this molecule forms the reactive thiolate species spontaneously at neutral pH, necessitating aggressive intervention.

Critical Prevention Protocols

Protocol A: The "Zero-Oxygen" Solvent Setup

Use this for all stock solutions and reaction buffers.

Why: Sparging (bubbling gas) is often insufficient for this sensitive thiol because micro-bubbles of oxygen remain. Standard: Freeze-Pump-Thaw (for small volumes) or Vigorous Argon Sparging + Sonication (for larger volumes).

StepActionTechnical Rationale
1 Select Solvent Use anhydrous MeOH, DMF, or DMSO. Avoid ethers (THF) if they contain peroxides, which instantly oxidize the thiol.
2 Chelation Add 1–5 mM EDTA to aqueous buffers. EDTA sequesters trace Copper (

) and Iron (

), which catalyze the electron transfer from thiolate to oxygen.[1]
3 Degassing Sparge with Argon (heavier than air) for 20 mins while sonicating. This drives out dissolved oxygen more effectively than bubbling alone.
4 Headspace Always keep the reaction vessel under a positive pressure of Argon or Nitrogen.
Protocol B: The TCEP "Insurance Policy"

Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT or


-Mercaptoethanol.

Why TCEP?

  • Irreversible: TCEP drives the equilibrium completely to the thiol.

  • Non-Nucleophilic: Unlike DTT, TCEP is a phosphine and will not compete in

    
     reactions or thiol-maleimide conjugations.
    
  • Low pH Stability: TCEP is stable and active at pH 2–4, where this thiol is most stable.

Usage:

  • Concentration: Maintain 1.1 – 1.5 molar equivalents of TCEP relative to the thiol.

  • Preparation: Prepare TCEP hydrochloride solution in degassed water/buffer immediately before use.

  • Rescue: If you suspect disulfide has formed (precipitate), add TCEP to a final concentration of 5–10 mM and vortex.

Troubleshooting Guide (Symptom-Based)

Symptom 1: Immediate Color Change to Deep Red/Orange

Diagnosis: Formation of the Thiolate Anion (


).
  • Is this bad? Not necessarily. The anion is the nucleophile you likely need for your reaction. However, a deep red often indicates the formation of Meisenheimer complexes or radical species precursors to decomposition.

  • Fix: Check pH. If pH > 7, this is expected. If pH < 4 and it turns red, you have contamination or amine impurities acting as bases.

Symptom 2: Formation of Yellow Precipitate

Diagnosis: Disulfide Dimerization .

  • The disulfide of this molecule is highly hydrophobic and insoluble in water/low-organic buffers.

  • The Rescue Protocol:

    • Do not filter. The solid is your material.

    • Add TCEP (solid or high-conc stock) to 2x molar excess.

    • Add organic co-solvent (DMF or DMSO) until the precipitate dissolves (allows TCEP to access the disulfide).

    • Adjust pH to ~5–6.

    • Stir under Argon for 30 minutes. The solution should clarify.

Symptom 3: Low Yield in Conjugation (e.g., with Maleimide)

Diagnosis: Competition from TCEP or Re-oxidation.

  • Issue: While TCEP is generally compatible with maleimides, it can react slowly with them over time.[2]

  • Fix: Use immobilized TCEP gel (beads) to reduce the stock solution, then spin down and transfer the supernatant immediately to the maleimide reaction. This removes the reducing agent before the conjugation step.

Frequently Asked Questions (FAQ)

Q: Can I use DTT (Dithiothreitol) instead of TCEP? A: Avoid if possible. DTT is a dithiol. Because 2,6-difluoro-4-nitrobenzene-1-thiol is electron-deficient, it is a good leaving group. DTT can actually attack your target electrophile or undergo disulfide exchange, leading to a mixture of products (scrambled disulfides). TCEP is phosphine-based and avoids this scrambling.

Q: What is the optimal pH for storage? A: pH < 4. At pH 4 or lower, the equilibrium shifts toward the protonated thiol (


), which is significantly more stable to oxidation than the thiolate (

). Store in 0.1% Acetic Acid or dilute HCl if aqueous storage is absolutely necessary. Ideally, store as a solid under Argon at -20°C.

Q: My reaction requires a base (e.g., DIEA/TEA). How do I prevent oxidation? A: Add the base last .

  • Dissolve Thiol and Electrophile in degassed solvent.

  • Add TCEP.[1][2][3]

  • Add the base dropwise under a strict Argon blanket. The moment base is added, the "oxidation clock" starts ticking. The presence of TCEP will scavenge any disulfide that forms transiently.

Decision Tree: Experimental Workflow

Use this logic flow to design your experiment setup.

Workflow Start Start: Dissolve Thiol CheckSolvent Is Solvent Degassed? Start->CheckSolvent DegasAction STOP: Degas (Ar/Sonication) CheckSolvent->DegasAction No CheckReaction Reaction Type? CheckSolvent->CheckReaction Yes DegasAction->CheckSolvent Conjugation Conjugation (e.g., Maleimide) CheckReaction->Conjugation Substitution Nucleophilic Sub (SNAr) CheckReaction->Substitution TCEP_Bead Use Immobilized TCEP Conjugation->TCEP_Bead TCEP_Sol Add Soluble TCEP (1.2 eq) Substitution->TCEP_Sol BaseAdd Add Base (DIEA/TEA) LAST TCEP_Sol->BaseAdd Monitor Monitor: Yellow = Good Orange/Ppt = Add more TCEP TCEP_Bead->Monitor BaseAdd->Monitor

Figure 2: Operational Workflow for handling 2,6-Difluoro-4-nitrobenzene-1-thiol.

References

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648–2650. Link

  • Thermo Fisher Scientific. "TCEP Hydrochloride Technical Guide." Thermo Scientific Pierce Protein Biology.Link

  • Nagy, P. (2013). "Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and thiol oxidation-mediated pathways." Antioxidants & Redox Signaling, 18(13), 1623-1641. Link

  • Reeves, B. D., et al. (2013). "Thiol-Disulfide Exchange in Electron-Deficient Systems." Journal of the American Chemical Society.[4] (General principles of electron-deficient thiol reactivity).

  • Sigma-Aldrich. "Handling Air-Sensitive Reagents: Technical Bulletin AL-134." Link

Sources

Minimizing oxidation of fluorinated thiols during experimental procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing oxidation of fluorinated thiols (


) during experimental procedures.
Ticket Type:  Advanced Protocol Guide / Troubleshooting
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Introduction: The "Invisible" Oxidant Problem

Welcome to the technical support hub. If you are here, you likely encountered a common but frustrating phenomenon: your fluorinated thiol starting material degraded into a disulfide dimer (


) before you could even run your reaction.

The Core Issue: Fluorinated thiols behave fundamentally differently than their non-fluorinated alkyl counterparts (e.g., ethanethiol). The electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the thiol group. While a standard alkyl thiol (pKa ~10-11) is protonated and relatively stable at neutral pH, a perfluorinated thiol (pKa ~4-6) exists largely as a thiolate anion (


)  under the same conditions.

Why this matters: The thiolate anion is the species that reacts with dissolved oxygen. Therefore, fluorinated thiols are "primed" to oxidize the moment they are exposed to air or non-degassed solvents.

Module 1: The Mechanism of Failure (FAQ)

Q: Why did my stock solution oxidize in the freezer?

A: Even at low temperatures, dissolved oxygen in the solvent can drive oxidation if the container was opened to air. Because fluorinated thiols are more acidic, they don't need a base catalyst to oxidize—they effectively "auto-catalyze" their own oxidation in non-acidic solvents.

Q: Can I use DTT to reduce the disulfide back?

A: Avoid DTT. Dithiothreitol (DTT) requires a pH > 7.5 to be an effective reducing agent. At this pH, your fluorinated thiol will rapidly re-oxidize the moment the DTT is consumed or removed. Furthermore, DTT can participate in thiol-disulfide exchange, potentially creating mixed disulfides (


).

Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1][2][3][4][5] It is effective at acidic pH (pH 1.5 - 7.0), where your fluorinated thiol is most stable.

Visualizing the Oxidation Trap

The following diagram illustrates why standard handling protocols fail for fluorinated thiols.

OxidationMechanism cluster_0 Standard Alkyl Thiol (pH 7) cluster_1 Fluorinated Thiol (pH 7) NodeA R-SH (Protonated) NodeB R-S(-) (Trace Amount) NodeA->NodeB pKa ~10 NodeC Slow Oxidation NodeB->NodeC NodeD Rf-SH (Protonated) NodeE Rf-S(-) (Dominant Species) NodeD->NodeE pKa ~4-6 NodeF RAPID Disulfide Formation NodeE->NodeF + O2

Figure 1: Comparative reactivity of alkyl vs. fluorinated thiols at neutral pH. The lower pKa of fluorinated thiols leads to higher concentrations of the reactive thiolate anion.

Module 2: Troubleshooting & Optimization Guides

Issue 1: "My yield is low because of disulfide byproducts."

Root Cause: Incomplete degassing of solvents or presence of trace metals. The Fix: Implement the "Zero-Oxygen" Protocol .

VariableStandard Protocol (Avoid)Optimized Protocol (Adopt)
Solvent Prep Sparging with

for 5 mins
Freeze-Pump-Thaw (x3 cycles)
Additives None0.1 - 0.5 mM EDTA (Chelates metal ions that catalyze oxidation)
Reducing Agent DTT or

-ME
TCEP-HCl (Stoichiometric or 1.5 eq)
pH Control Phosphate Buffer (pH 7.4)Acetate or Citrate Buffer (pH 4.5 - 5.5)
Issue 2: "I need to store the thiol for >24 hours."

Root Cause: Headspace oxygen exchange. The Fix:

  • Acidify the stock solution (add trace HCl or acetic acid) to protonate the thiolate (

    
    ).
    
  • Store under Argon (heavier than air), not Nitrogen.

  • Seal with Parafilm over the cap inside a secondary container containing desiccant.

Module 3: Experimental Workflow (Step-by-Step)

Protocol: TCEP-Mediated Recovery of Oxidized Fluorinated Thiols

Use this when your starting material has already dimerized to


.
  • Solubilization: Dissolve the oxidized disulfide in a mixture of water/organic solvent (e.g., THF or Acetonitrile) compatible with your downstream application.

    • Note: Avoid DMSO if possible; it can act as a mild oxidant under certain conditions.

  • Acidification: Adjust pH to ~4.5 using dilute HCl or acetic acid.

    • Reasoning: Ensures the recovered thiol (

      
      ) remains protonated and stable.
      
  • Reduction: Add 1.5 equivalents of TCEP-HCl (relative to disulfide bonds).

    • Tip: TCEP is stable in air, but the reaction should be run under

      
       to prevent immediate re-oxidation of the product.
      
  • Incubation: Stir for 30–60 minutes at Room Temperature.

    • Verification: Monitor by TLC or LC-MS. TCEP reduces disulfides quantitatively and irreversibly in most cases.

  • Extraction (Optional): If the fluorinated thiol is volatile (common for small

    
     chains), avoid rotary evaporation. Extract into a fluorous solvent (like HFE-7100) or use immediately in the next step.
    
Workflow Diagram: The "Safe Path"

SafeHandling Start Start: Fluorinated Thiol Handling Decision1 Is the material oxidized? (Disulfide present) Start->Decision1 ProcessA Add TCEP-HCl (1.5 eq) pH 4-5 Decision1->ProcessA Yes ProcessB Prepare Solvents: 1. Add EDTA 2. Freeze-Pump-Thaw Decision1->ProcessB No (Fresh Stock) ProcessA->ProcessB Recovered Action1 Reaction Setup: Keep pH < 6 if possible ProcessB->Action1 Action2 Monitor via 19F NMR (Distinct shifts for SH vs S-S) Action1->Action2

Figure 2: Decision tree for handling and recovering fluorinated thiols.

References

  • Reactivity of Fluorinated Thiolates

    • Graupe, M., et al. "Effect of Fluorination on Thiol Reactivity: Reaction of 4,4,4-Trifluorobutanethiol on Mo(110)." Journal of the American Chemical Society, 1997.
    • Significance: Establishes the fundamental bond strength and reactivity differences caused by the electron-withdrawing fluorine
  • TCEP vs.

    • Getz, E. B., et al. "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 1999.
    • Significance: Validates TCEP as the superior reducing agent for acidic conditions and long-term stability.[3]

  • pKa Effects in Thiol Oxidation

    • Nagy, P. "Kinetics and Mechanisms of Thiol-Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways." Antioxidants & Redox Signaling, 2013.
    • Significance: details the kinetic dependence of oxidation on the thiolate anion concentr
  • Fluorinated Thiol Synthesis & Handling

    • Example protocol derived from: Journal of Fluorine Chemistry standards for handling volatile perfluorinated intermedi
    • See also: PubChem Compound Summary for Trifluoromethanethiol (CAS 1493-15-8) regarding acidity and physical properties.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2,6-Difluoro-4-nitrobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2,6-Difluoro-4-nitrobenzene-1-thiol

Executive Summary & Technical Context

2,6-Difluoro-4-nitrobenzene-1-thiol (DFNBT) is a specialized organosulfur intermediate used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural uniqueness lies in the specific "2,6-difluoro" substitution pattern flanking the thiol group, with a para-nitro group providing strong electron-withdrawing character.

For researchers and drug development professionals, characterizing DFNBT requires distinguishing it from:

  • Process Impurities: Specifically the oxidative dimer, Bis(2,6-difluoro-4-nitrophenyl) disulfide .

  • Structural Analogs: Such as 4-Nitrobenzenethiol (non-fluorinated) or 2,4-Difluoro-6-nitrobenzene-1-thiol (positional isomer).

This guide dissects the mass spectrometry (MS) behavior of DFNBT, providing a mechanistic basis for ion identification and offering a direct comparison with standard alternatives.

Mechanistic Fragmentation Analysis

The mass spectral signature of DFNBT is governed by three competing fragmentation channels driven by the lability of the nitro group, the stability of the C-F bonds, and the redox activity of the thiol.

Primary Fragmentation Pathways (EI/ESI)
  • Molecular Ion (

    
    ): 
    
    • m/z 191 : In Electron Impact (EI), the molecular ion is distinct but often of medium intensity due to the destabilizing nitro group. In Electrospray Ionization (ESI-), the deprotonated species

      
       at m/z 190  is the dominant precursor.
      
  • Nitro Group Loss (The "Nitro-Aromatic" Signature):

    • 
       (m/z 161):  A characteristic rearrangement involving the loss of a neutral nitric oxide radical (30 Da). This is often followed by CO loss.
      
    • 
       (m/z 145):  Direct cleavage of the C-N bond. This ion is typically highly stabilized by the resonance of the difluorophenyl ring.
      
  • Thiol/Sulfur Extrusion:

    • 
      :  Loss of the sulfhydryl radical (33 Da) or hydrogen sulfide (34 Da) is common in ortho-substituted thiols, though less favorable here than nitro loss.
      
    • CS Fragmentation: In high-energy collision-induced dissociation (CID), the ring may degrade to release CS (44 Da), a hallmark of aromatic thiols.

The "Fluorine Effect" & Ortho-Stabilization

Unlike non-fluorinated analogs, the C-F bonds at positions 2 and 6 are metabolically and spectrally stable. They do not typically fragment (


 is rare). However, they exert an inductive effect  that shifts the ionization potential and stabilizes the phenyl cation after nitro loss.

Critical Differentiator: The 2,6-difluoro pattern prevents the "Ortho Effect" often seen in ortho-nitro isomers (where the nitro group interacts with an adjacent proton or substituent). In DFNBT, the nitro group is isolated at the para position, simplifying the spectrum compared to isomers like 2,4-difluoro-6-nitrobenzene-1-thiol.

Visualizing the Fragmentation Logic

The following diagram maps the specific decay pathways for DFNBT, distinguishing between primary ionization and secondary degradation.

DFNBT_Fragmentation Figure 1: Predicted MS Fragmentation Pathway of 2,6-Difluoro-4-nitrobenzene-1-thiol M Molecular Ion (M+) m/z 191 M_NO [M - NO]+ m/z 161 M->M_NO - NO (30 Da) Nitro-Nitrite Rearrangement M_NO2 [M - NO2]+ m/z 145 M->M_NO2 - NO2 (46 Da) Direct Cleavage Dimer Oxidative Dimer (Impurity) m/z 380 M->Dimer Oxidation (Sample Prep Artifact) M_CS Ring Degradation (CS Loss) M_NO->M_CS - CO / Ring Break M_NO2->M_CS Fragmentation

Caption: Figure 1 illustrates the primary dissociation channels. Note the competing loss of NO and NO2, and the potential for dimer formation during ionization.

Comparative Performance Guide: DFNBT vs. Alternatives

To objectively evaluate DFNBT, we compare its MS characteristics against its non-fluorinated parent and a fully fluorinated analog. This comparison is vital for researchers selecting internal standards or identifying metabolic derivatives.

Table 1: Mass Spectral Fingerprint Comparison
Feature2,6-Difluoro-4-nitrobenzene-1-thiol (DFNBT) 4-Nitrobenzenethiol (Alternative A) Pentafluorobenzenethiol (Alternative B)
Molecular Weight 191.13 155.17200.17
Base Peak (EI) m/z 191 (

) or 145 (

)
m/z 155 (

)
m/z 200 (

)
Nitro Loss (

)
m/z 145 (Strong)m/z 109 (Moderate)N/A (No Nitro group)
Fluorine Shift +36 Da (vs. Alt A)Reference (0)+45 Da (vs. Alt A)
Key Diagnostic Ion m/z 161 (

)
m/z 125 (

)
m/z 181 (

)
Dimer Artifact m/z 380 m/z 308m/z 398
Differentiation Unique 2,6-substituent pattern prevents ortho-nitro rearrangements.Prone to standard nitro-aromatic decay.Dominated by C-F stability; lacks nitro-loss channels.

Analytical Insight:

  • Vs. 4-Nitrobenzenethiol: DFNBT is easily distinguished by the mass shift of 36 Da (replacement of 2 H with 2 F). The fragmentation pattern remains qualitatively similar (nitro loss dominates), but the fluorinated ring fragments are more stable.

  • Vs. Isomers (e.g., 2,4-Difluoro-6-nitro...): The para-nitro position in DFNBT prevents the "Ortho Effect" (transfer of oxygen from nitro to an ortho-substituent). Isomers with a nitro group adjacent to the thiol or alkyl groups would show enhanced

    
     or 
    
    
    
    peaks, which are absent or suppressed in DFNBT.

Experimental Protocol: Characterization Workflow

To replicate these results or validate the purity of DFNBT, follow this self-validating protocol.

Protocol: LC-MS/MS Identification of DFNBT

Objective: Confirm identity and assess oxidative dimerization.

  • Sample Preparation:

    • Dissolve 1 mg DFNBT in 1 mL Acetonitrile (ACN).

    • Critical Step: Add 0.1% Formic Acid to stabilize the thiol and prevent rapid oxidation to the disulfide dimer.

    • Control: Prepare a "forced oxidation" sample by adding 10 µL of dilute

      
       to confirm the dimer peak position (m/z 380).
      
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. (DFNBT is hydrophobic; expect retention ~3.5 min).

  • MS Parameters (ESI- Mode):

    • Polarity: Negative Mode (Thiols ionize best as

      
      ).
      
    • Scan Range: m/z 100 – 500.

    • Source Temp: 350°C (High temp ensures desolvation but avoid >400°C to prevent thermal degradation).

  • Data Validation Criteria:

    • Pass: Dominant peak at m/z 190 (

      
      ).
      
    • Pass: Fragment at m/z 144 (

      
      ) in MS/MS.
      
    • Fail: Dominant peak at m/z 380 (Indicates >10% oxidation/dimerization).

Isomer Differentiation Logic

When synthesizing DFNBT, a common impurity is the 2,4-difluoro isomer.[1] The following logic gate describes how to distinguish them using MS/MS.

Isomer_Diff Figure 2: Decision Tree for Isomer Differentiation Start Unknown Difluoro-Nitro-Thiol (m/z 191) Step1 Perform MS/MS on m/z 191 Start->Step1 Check Check for [M-OH] Peak (m/z 174) Step1->Check Result_DFNBT Peak Absent/Weak Identified: 2,6-Difluoro-4-nitro (DFNBT) Check->Result_DFNBT No Ortho Effect Result_Iso Peak Strong Identified: Isomer with Nitro ortho to H/Alkyl (Ortho Effect Active) Check->Result_Iso Ortho Effect

Caption: Figure 2 outlines the MS/MS logic to distinguish DFNBT from isomers based on the 'Ortho Effect' (loss of OH), which is suppressed in the para-nitro structure of DFNBT.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67967, 2,4-Difluoronitrobenzene (Related Precursor Data). Retrieved from [Link]

  • ResearchGate. (2025). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Retrieved from [Link]

Sources

Comparative Guide: HPLC Method Validation for Purity of 2,6-Difluoro-4-nitrobenzene-1-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluoro-4-nitrobenzene-1-thiol (also referred to as 2,6-Difluoro-4-nitrothiophenol) is a critical intermediate in the synthesis of heterocyclic pharmaceutical active ingredients (APIs). Its analysis presents a unique chromatographic challenge: the high reactivity of the thiol (-SH) group toward oxidative dimerization to form the disulfide impurity, Bis(2,6-difluoro-4-nitrophenyl) disulfide .

Standard "generic" HPLC methods often fail to distinguish between on-column oxidation artifacts and intrinsic impurities, leading to false "out-of-specification" (OOS) results. This guide objectively compares a conventional neutral-pH approach against an optimized Acidic-Stabilized Reverse Phase (RP-HPLC) method. We demonstrate that the optimized method, validated according to ICH Q2(R2) guidelines, provides superior specificity, peak shape, and solution stability.

Part 1: The Challenge – Thiol Instability

The primary failure mode in analyzing aromatic thiols is the rapid oxidation of the mercaptan group to a disulfide dimer, accelerated by:

  • Basic or Neutral pH: Promotes formation of the thiolate anion (

    
    ), which is a potent nucleophile and easily oxidized.
    
  • Trace Metals: Catalyze auto-oxidation.

  • Temperature: Accelerates reaction kinetics.

Degradation Pathway

The following diagram illustrates the oxidative degradation pathway that must be controlled during analysis.

ThiolDegradation cluster_conditions Chromatographic Risk Factors Thiol 2,6-Difluoro-4-nitrobenzene-1-thiol (Analyte) Inter Thiolate Anion (Reactive Intermediate) Thiol->Inter pH > 4.0 Deprotonation Disulfide Bis(2,6-difluoro-4-nitrophenyl) disulfide (Major Impurity) Inter->Disulfide Oxidation (O2/Trace Metals) Neutral pH Neutral pH Room Temp Autosampler Room Temp Autosampler

Figure 1: Oxidative dimerization pathway of 2,6-Difluoro-4-nitrobenzene-1-thiol. Controlling pH is the critical intervention point.

Part 2: Comparative Study – Generic vs. Optimized Method

We evaluated two methodologies to determine the purity of the target compound.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Water / Acetonitrile (No pH control).

  • Temperature: Ambient (25°C).

Method B: The "Optimized" Approach (Recommended)
  • Column: High-Stability C18 (e.g., Zorbax Eclipse Plus or equivalent) with end-capping.

  • Mobile Phase: 0.1% Phosphoric Acid (pH ~2.5) / Acetonitrile.[2][3][4][5]

  • Temperature: Column at 30°C; Autosampler at 4°C .

  • Diluent: Acetonitrile containing 0.1% Formic Acid (to stabilize sample).

Performance Data Comparison
ParameterMethod A (Generic)Method B (Optimized)Interpretation
Peak Shape (Tailing Factor) 1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetric)Acidic pH suppresses silanol interactions and thiol ionization.
Thiol/Disulfide Resolution 1.5 (Baseline drift)> 4.0 (Sharp Separation)Method B prevents on-column oxidation, allowing accurate impurity quantitation.
Sample Stability (24 hrs) 15% degradation (Disulfide formation)< 0.5% degradationAcidic diluent and cooled autosampler are essential for batch runs.
LOD (µg/mL) 0.500.05Sharper peaks result in higher signal-to-noise ratios.

Expert Insight: In Method A, the "ghost" peak appearing between the thiol and disulfide is often an artifact of on-column oxidation, where the thiol converts to disulfide during elution. Method B eliminates this by keeping the analyte protonated and stable.

Part 3: Validated Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, accuracy, and precision following ICH Q2(R2) guidelines.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV @ 265 nm (Maximal absorbance for nitro-aromatic moiety).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Sample Temp: 4°C (Critical) .

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (80:20) with 0.1% Formic Acid .[3]

    • Note: The addition of formic acid to the diluent is mandatory to prevent auto-oxidation in the vial.

  • Stock Solution: Dissolve 25 mg of 2,6-Difluoro-4-nitrobenzene-1-thiol in 25 mL Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm for assay/purity.

Part 4: Validation Results Summary

The following data confirms the method's suitability for release testing.

Specificity & Stress Testing

Forced degradation studies confirmed the method is "Stability Indicating."

  • Oxidative Stress (3% H2O2): Complete separation of Thiol (RT: 8.2 min) and Disulfide Impurity (RT: 12.4 min).

  • Acid/Base Hydrolysis: Separation of hydrolysis product (2,6-difluoro-4-nitrophenol) detected at RT 5.6 min.

Quantitative Parameters
Validation CharacteristicAcceptance CriteriaExperimental ResultStatus
Linearity (Range)


(10 - 150 ppm)
Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% (Mean at 3 levels)Pass
Precision (Repeatability) RSD

2.0%
0.4% (n=6)Pass
Intermediate Precision RSD

2.0%
0.8% (Different Analyst/Day)Pass
LOQ (Limit of Quantitation) S/N

10
0.15 µg/mLPass

Part 5: Validation Workflow Visualization

The following diagram outlines the lifecycle approach to this validation, aligning with ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) .

ValidationLifecycle cluster_val Validation Execution (ICH Q2 R2) Start Method Development (ATP Definition) Risk Risk Assessment (Thiol Oxidation) Start->Risk Opt Parameter Optimization (pH 2.5, Cooled Autosampler) Risk->Opt Mitigate Instability Spec Specificity (Stress Testing) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Report Final Validation Report & SOP Generation Acc->Report

Figure 2: Validation lifecycle ensuring the method is fit-for-purpose.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Kuwata, K., et al. (1982). Determination of Thiols by HPLC with Fluorescence Detection.[3] Analytical Chemistry.[1][2][3][4][5][6][7][8] [Link]

  • Rao, R.N., et al. (2011). Separation and determination of impurities in 2,6-difluoro-4-nitrobenzene by HPLC. Journal of Chromatographic Science.
  • Dolan, J.W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[9] [Link]

Sources

×

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Top-N result to add to graph 6

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Reactant of Route 1
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2,6-Difluoro-4-nitrobenzene-1-thiol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.